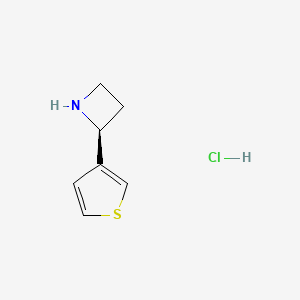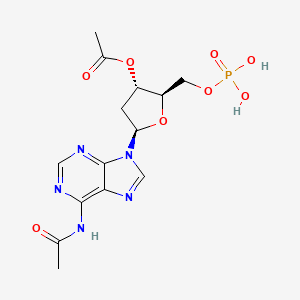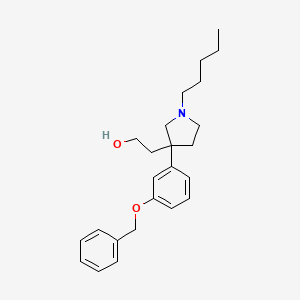
2-(3-(3-(Benzyloxy)phenyl)-1-pentylpyrrolidin-3-yl)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-(3-(Benzyloxy)phenyl)-1-pentylpyrrolidin-3-yl)ethanol is an organic compound that features a complex structure with multiple functional groups This compound is characterized by the presence of a benzyloxy group attached to a phenyl ring, which is further connected to a pyrrolidine ring substituted with a pentyl chain and an ethanol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(3-(Benzyloxy)phenyl)-1-pentylpyrrolidin-3-yl)ethanol typically involves multi-step organic reactionsKey reaction conditions include the use of appropriate solvents, catalysts, and temperature control to ensure high yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that allow for large-scale synthesis. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and reduce production costs. Additionally, purification methods like recrystallization and chromatography are crucial to obtain the compound in its desired form .
Chemical Reactions Analysis
Types of Reactions
2-(3-(3-(Benzyloxy)phenyl)-1-pentylpyrrolidin-3-yl)ethanol can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding benzoic acid derivatives.
Reduction: Reduction reactions can target the phenyl ring or the pyrrolidine ring, leading to different reduced products.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzyloxy and ethanol groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium hydroxide. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to drive the reactions to completion .
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of the benzyloxy group yields benzoic acid derivatives, while reduction of the pyrrolidine ring can produce various amine derivatives .
Scientific Research Applications
2-(3-(3-(Benzyloxy)phenyl)-1-pentylpyrrolidin-3-yl)ethanol has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and can be used in studying reaction mechanisms.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical assays and drug development.
Medicine: Potential therapeutic applications include its use as a precursor for pharmaceuticals targeting specific receptors or enzymes.
Industry: It can be utilized in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of 2-(3-(3-(Benzyloxy)phenyl)-1-pentylpyrrolidin-3-yl)ethanol involves its interaction with molecular targets such as enzymes and receptors. The benzyloxy and ethanol groups can form hydrogen bonds and other interactions with active sites, modulating the activity of the target molecules. Pathways involved may include signal transduction, metabolic processes, and cellular responses .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzyloxyphenyl derivatives and pyrrolidine-based molecules. Examples are:
- 2-(3-(Benzyloxy)phenyl)ethanol
- 1-pentyl-3-(benzyloxy)phenylpyrrolidine
- 3-(benzyloxy)phenylpyrrolidine
Uniqueness
The presence of both a benzyloxy group and a pyrrolidine ring with a pentyl chain and ethanol group allows for diverse interactions and reactions that are not possible with simpler analogs .
Properties
CAS No. |
64280-53-1 |
|---|---|
Molecular Formula |
C24H33NO2 |
Molecular Weight |
367.5 g/mol |
IUPAC Name |
2-[1-pentyl-3-(3-phenylmethoxyphenyl)pyrrolidin-3-yl]ethanol |
InChI |
InChI=1S/C24H33NO2/c1-2-3-7-15-25-16-13-24(20-25,14-17-26)22-11-8-12-23(18-22)27-19-21-9-5-4-6-10-21/h4-6,8-12,18,26H,2-3,7,13-17,19-20H2,1H3 |
InChI Key |
FKTILISGXZEMGX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCN1CCC(C1)(CCO)C2=CC(=CC=C2)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


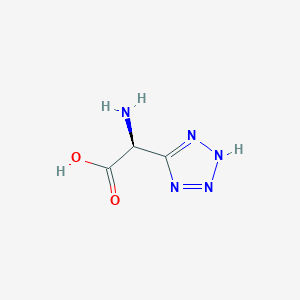
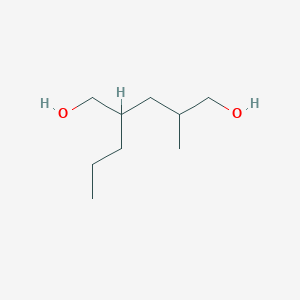
![tert-Butyl 3-bromo-5-oxo-5,7-dihydrospiro[cyclopenta[b]pyridine-6,4'-piperidine]-1'-carboxylate](/img/structure/B12921954.png)

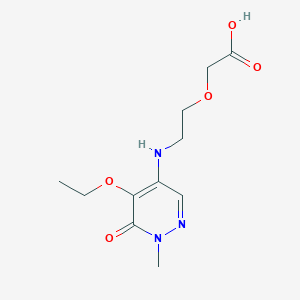


![(S)-2-((2-Cyclopropyl-2-(methoxymethoxy)ethyl)sulfonyl)benzo[d]thiazole](/img/structure/B12921985.png)
![N-Bicyclo[2.2.1]heptan-2-yl-2-hydrazinyladenosine](/img/structure/B12921986.png)

![5-Chloro-6-methyl-N-[1-(4-methylphenyl)ethyl]pyrimidin-4-amine](/img/structure/B12922005.png)
